molecular formula C6H4F2N4 B8508501 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8508501
M. Wt: 170.12 g/mol
InChI Key: SGMCGPUNBVSXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273052B2

Procedure details

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 23c (460 mg, 2.70 mmol) was dissolved in 10 mL of methanol, followed by addition of Pd—C (10%, 46 mg), and the reactor was purged with hydrogen for three times. After stirring for 3 hours, the reaction mixture was filtered and the filter cake was washed with methanol (10 mL). The filtrate was concentrated under reduced pressure to obtain crude 3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 23d (400 mg) as a light yellow oil. The product was used directly in the next reaction without purification.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]1[N:7]2[CH:8]=[CH:9][N:10]=[CH:11][C:6]2=[N:5][N:4]=1>CO.[Pd]>[F:12][CH:2]([F:1])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[N:5][N:4]=1

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
FC(C1=NN=C2N1C=CN=C2)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
46 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was purged with hydrogen for three times
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with methanol (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.